3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one
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Overview
Description
3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one is a heterocyclic compound that belongs to the thienopyrimidine family. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a thieno[3,2-d]pyrimidine core with an ethyl group at the 3-position and a hydrazino group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophene-3-carboxylic acid with ethyl 1,3,5-triazine-2,4,6-tricarboxylate under suitable conditions to form the thieno[3,2-d]pyrimidine core . The hydrazino group can be introduced by reacting the intermediate with hydrazine hydrate.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis can be scaled up using standard organic synthesis techniques, ensuring proper reaction conditions and purification steps to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo or azoxy derivatives.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The ethyl group can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various electrophiles can be used for substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include azo derivatives, hydrazine derivatives, and substituted thienopyrimidines, depending on the reaction conditions and reagents used .
Scientific Research Applications
3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one involves its interaction with specific molecular targets in microbial cells. The compound is believed to inhibit the synthesis of essential biomolecules in Mycobacterium tuberculosis, leading to the disruption of cellular processes and ultimately cell death . The exact molecular pathways and targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
6-ethyl-4-hydrazinothieno[2,3-d]pyrimidine: This compound has a similar structure but differs in the position of the ethyl and hydrazino groups.
Thieno[2,3-d]pyrimidin-4(3H)-ones: These compounds share the thienopyrimidine core but have different substituents at various positions.
Uniqueness
3-ethyl-2-hydrazinothieno[3,2-d]pyrimidin-4(3H)-one is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an antitubercular agent sets it apart from other similar compounds .
Properties
IUPAC Name |
3-ethyl-2-hydrazinylthieno[3,2-d]pyrimidin-4-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4OS/c1-2-12-7(13)6-5(3-4-14-6)10-8(12)11-9/h3-4H,2,9H2,1H3,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQFAINHDJCGSHK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1NN |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.26 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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